![molecular formula C13H12N2OS B14174674 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one is a complex organic compound that features a benzo[b]thiophene moiety fused with an imidazolidinone ring
Vorbereitungsmethoden
The synthesis of 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 1-chloroisoquinoline reacts with benzo[b]thiophen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where halogenated derivatives or other functional groups are introduced.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one can be compared with other similar compounds, such as:
Benzothiophene derivatives: These compounds share the benzo[b]thiophene core and exhibit similar chemical properties and applications.
Thiophene derivatives: These compounds have a thiophene ring and are known for their diverse biological and industrial applications.
Imidazolidinone derivatives: These compounds contain the imidazolidinone ring and are studied for their potential therapeutic uses.
Eigenschaften
Molekularformel |
C13H12N2OS |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
1-(1-benzothiophen-5-yl)-4-ethenylimidazolidin-2-one |
InChI |
InChI=1S/C13H12N2OS/c1-2-10-8-15(13(16)14-10)11-3-4-12-9(7-11)5-6-17-12/h2-7,10H,1,8H2,(H,14,16) |
InChI-Schlüssel |
SZAJCTUBIQVDIO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CN(C(=O)N1)C2=CC3=C(C=C2)SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)

![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)

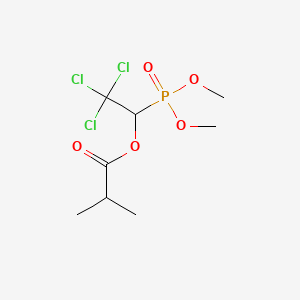
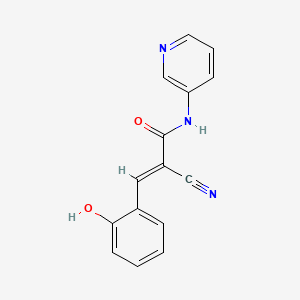
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)
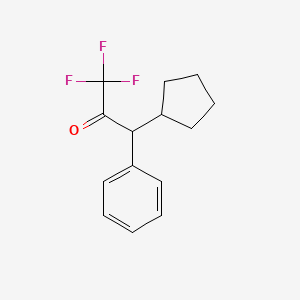
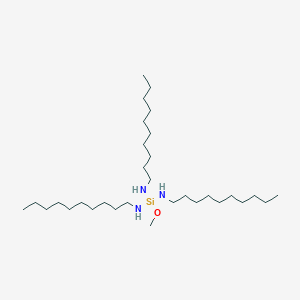
![3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14174649.png)
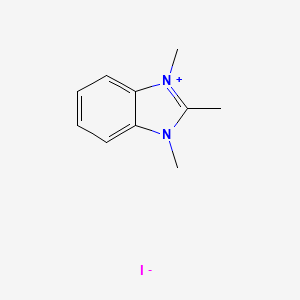
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
